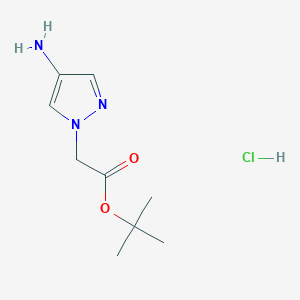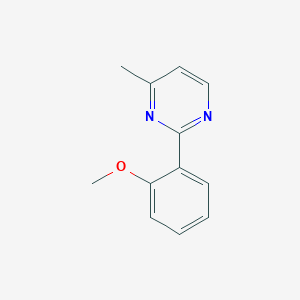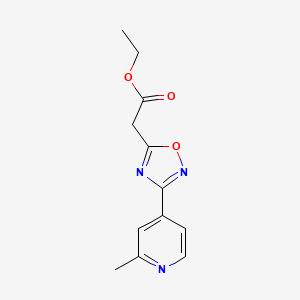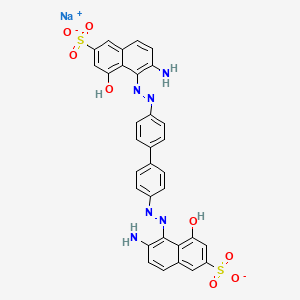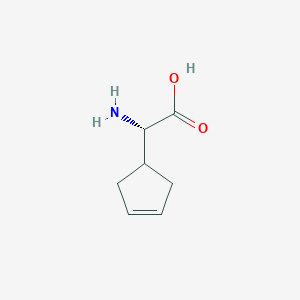![molecular formula C11H10N2O B15250827 [3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
[3,4'-Bipyridin]-2'-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4’-Bipyridin]-2’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 2’ position of one of the pyridine rings. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-2’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 4-chloro-3-nitropyridine with a suitable nucleophile in the presence of a copper catalyst . The resulting intermediate can then be reduced to form the desired bipyridine derivative.
Another approach involves the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . This method allows for the formation of the bipyridine core with high efficiency and selectivity.
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-2’-ylmethanol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[3,4’-Bipyridin]-2’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated bipyridine derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of [3,4’-Bipyridin]-2’-ylmethanol and its derivatives often involves coordination with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with transition metals, which can then participate in catalytic cycles or biological processes . These metal complexes can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to the herbicide paraquat and known for its redox-active properties.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridin]-2’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionalization possibilities. This functional group can participate in further chemical modifications, making the compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(4-pyridin-3-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-7,14H,8H2 |
Clave InChI |
LWCLMYNMEZPVPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


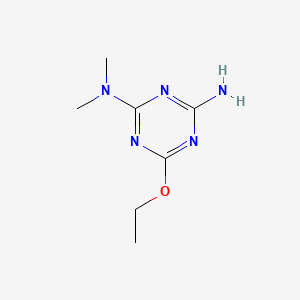
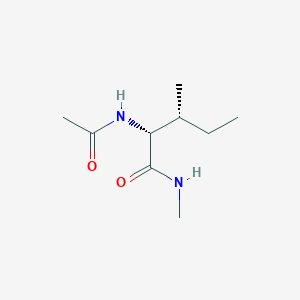
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

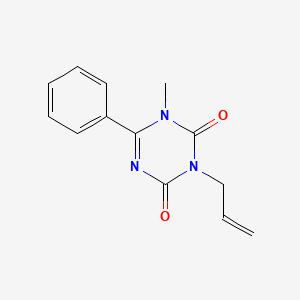
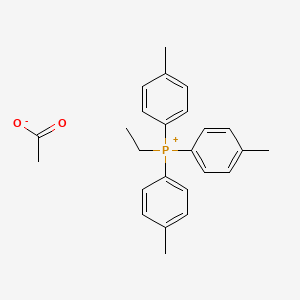
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
